2-amino-5-hydroxy-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-AMINO-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex organic compound that features a pyranoquinoline core structure
Preparation Methods
The synthesis of 2-AMINO-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multi-step reaction process. One common method includes the condensation of 1,3-cyclopentadione, 3,4,5-trimethoxybenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . The reaction mixture is then cooled to room temperature to yield the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Its unique structural properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions disrupt critical cellular processes, leading to the inhibition of cell growth and proliferation. The compound also affects signaling pathways, including the down-regulation of ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibition of ERKs phosphorylation .
Comparison with Similar Compounds
Similar compounds include other pyranoquinoline derivatives and compounds containing the trimethoxyphenyl group. These compounds share some biological activities but differ in their specific targets and efficacy. For example:
2-AMINO-7-METHYL-5-OXO-6-(2-PHENYLETHYL)-4-(3,4,5-TRIMETHOXYPHENYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE: This compound has a similar core structure but includes additional functional groups that may enhance its biological activity.
2-AMINO-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-4,5,6,7-TETRAHYDRO-CYCLOPENTA[B]PYRAN-3-CARBONITRILE: Another related compound with slight structural variations that can affect its pharmacological properties.
Properties
Molecular Formula |
C22H19N3O5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19N3O5/c1-27-15-8-11(9-16(28-2)20(15)29-3)17-13(10-23)21(24)30-19-12-6-4-5-7-14(12)25-22(26)18(17)19/h4-9,17H,24H2,1-3H3,(H,25,26) |
InChI Key |
GTAGTBGQYRFJTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N |
Origin of Product |
United States |
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